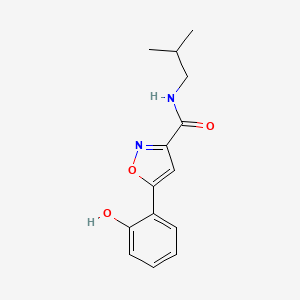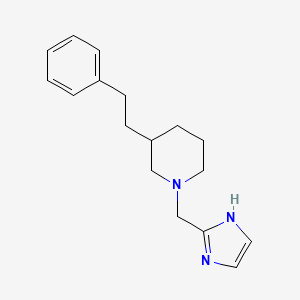
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound has been widely used in scientific research to investigate the role of PI3K in various cellular processes.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide has been extensively used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and metabolism. It has also been used to investigate the signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound is commonly used as a tool compound to inhibit PI3K activity in vitro and in vivo.
Wirkmechanismus
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in decreased cell proliferation and survival.
Biochemical and physiological effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the Akt/mTOR pathway. In immune cells, this compound inhibits cytokine production and T cell activation. In neurons, this compound protects against oxidative stress and amyloid-beta toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide is a highly specific and potent inhibitor of PI3K, making it a valuable tool for studying PI3K signaling pathways. However, it has some limitations in lab experiments. This compound is not cell-permeable and requires transfection or microinjection to be delivered into cells. It also has some off-target effects, such as inhibition of DNA-dependent protein kinase (DNA-PK) and glycogen synthase kinase-3 (GSK-3), which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and specific inhibitors of PI3K that can bypass the limitations of this compound. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for cancer and other diseases.
Synthesemethoden
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide can be synthesized using a multistep procedure starting from 2-hydroxybenzaldehyde and isobutyronitrile. The key step in the synthesis is the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between isobutyronitrile oxide and the corresponding nitrile. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-15-14(18)11-7-13(19-16-11)10-5-3-4-6-12(10)17/h3-7,9,17H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVMGNTLAVJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NOC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6020897.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-3-furamide](/img/structure/B6020913.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)
![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6020923.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B6020927.png)
![5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B6020932.png)
![1-[4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6020934.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B6020955.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)

